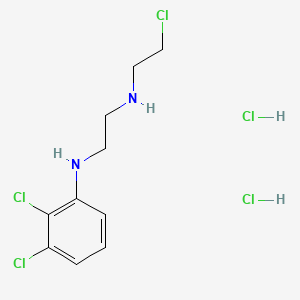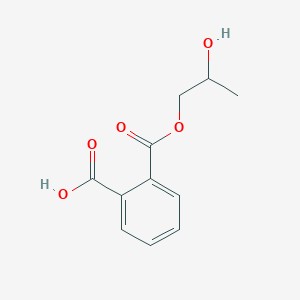![molecular formula C22H27ClN4O3 B13840373 (2R)-2,6-diamino-N-[2-[4-chloro-N-methyl-2-(2,3,4,5,6-pentadeuteriobenzoyl)anilino]-2-oxoethyl]hexanamide](/img/structure/B13840373.png)
(2R)-2,6-diamino-N-[2-[4-chloro-N-methyl-2-(2,3,4,5,6-pentadeuteriobenzoyl)anilino]-2-oxoethyl]hexanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2R)-2,6-diamino-N-[2-[4-chloro-N-methyl-2-(2,3,4,5,6-pentadeuteriobenzoyl)anilino]-2-oxoethyl]hexanamide is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure characterized by the presence of multiple functional groups, including amino, chloro, and deuterated benzoyl groups. The presence of deuterium atoms in the benzoyl group enhances the compound’s stability and alters its chemical properties, making it a subject of interest in research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2,6-diamino-N-[2-[4-chloro-N-methyl-2-(2,3,4,5,6-pentadeuteriobenzoyl)anilino]-2-oxoethyl]hexanamide involves several steps, starting from readily available precursors. The key steps include:
Formation of the Deuterated Benzoyl Group: The deuterated benzoyl group can be synthesized by substituting hydrogen atoms in benzoyl chloride with deuterium using a deuterium exchange reaction.
Coupling Reaction: The deuterated benzoyl chloride is then coupled with 4-chloro-N-methylaniline in the presence of a base such as triethylamine to form the intermediate compound.
Amidation: The intermediate is then reacted with (2R)-2,6-diaminohexanoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure, particularly the deuterated benzoyl group, makes it valuable in studying reaction mechanisms and kinetics.
Biology
In biological research, the compound can be used to study enzyme interactions and protein binding due to its multiple functional groups. The deuterium atoms can also be used in isotope labeling studies to track metabolic pathways.
Medicine
In medicine, the compound’s potential as a drug candidate can be explored. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in areas like cancer research or antimicrobial therapy.
Industry
Industrially, the compound can be used in the development of new materials with enhanced stability and performance. The presence of deuterium can improve the thermal and chemical stability of materials, making them suitable for high-performance applications.
作用机制
The mechanism of action of (2R)-2,6-diamino-N-[2-[4-chloro-N-methyl-2-(2,3,4,5,6-pentadeuteriobenzoyl)anilino]-2-oxoethyl]hexanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The deuterated benzoyl group can enhance binding affinity and selectivity, leading to more potent biological effects. The exact pathways involved would depend on the specific application and target.
相似化合物的比较
Similar Compounds
(2R)-2,6-diamino-N-[2-[4-chloro-N-methyl-2-benzoylanilino]-2-oxoethyl]hexanamide: Similar structure but without deuterium atoms.
(2R)-2,6-diamino-N-[2-[4-chloro-N-methyl-2-(2,3,4,5,6-pentafluorobenzoyl)anilino]-2-oxoethyl]hexanamide: Similar structure but with fluorine atoms instead of deuterium.
Uniqueness
The presence of deuterium atoms in (2R)-2,6-diamino-N-[2-[4-chloro-N-methyl-2-(2,3,4,5,6-pentadeuteriobenzoyl)anilino]-2-oxoethyl]hexanamide makes it unique. Deuterium enhances the stability of the compound and can alter its chemical and biological properties, making it more effective in certain applications compared to its non-deuterated counterparts.
属性
分子式 |
C22H27ClN4O3 |
|---|---|
分子量 |
436.0 g/mol |
IUPAC 名称 |
(2R)-2,6-diamino-N-[2-[4-chloro-N-methyl-2-(2,3,4,5,6-pentadeuteriobenzoyl)anilino]-2-oxoethyl]hexanamide |
InChI |
InChI=1S/C22H27ClN4O3/c1-27(20(28)14-26-22(30)18(25)9-5-6-12-24)19-11-10-16(23)13-17(19)21(29)15-7-3-2-4-8-15/h2-4,7-8,10-11,13,18H,5-6,9,12,14,24-25H2,1H3,(H,26,30)/t18-/m1/s1/i2D,3D,4D,7D,8D |
InChI 键 |
LTKOVYBBGBGKTA-QKJRLMNYSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C2=C(C=CC(=C2)Cl)N(C)C(=O)CNC(=O)[C@@H](CCCCN)N)[2H])[2H] |
规范 SMILES |
CN(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2)C(=O)CNC(=O)C(CCCCN)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


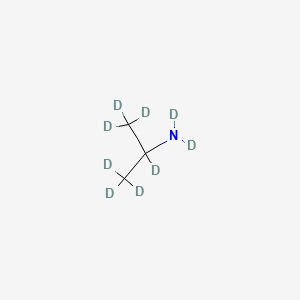
![N'-[8-ethenyl-9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B13840293.png)
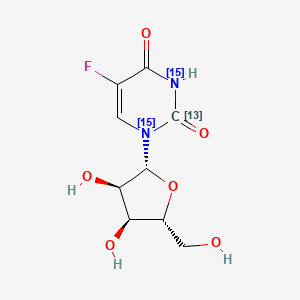
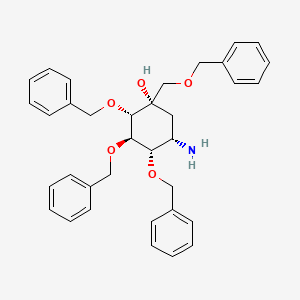
![Bis-5,6'-[N-(HABA-CBz)] Kanamycin A](/img/structure/B13840305.png)

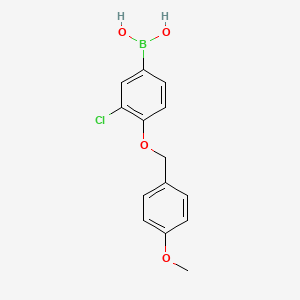
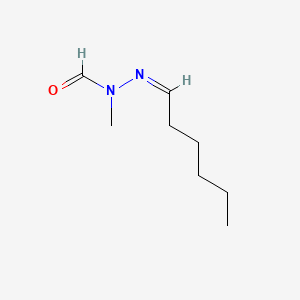

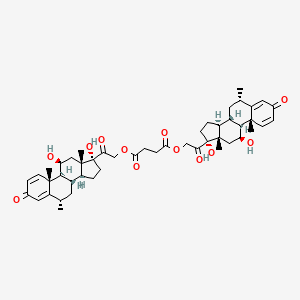
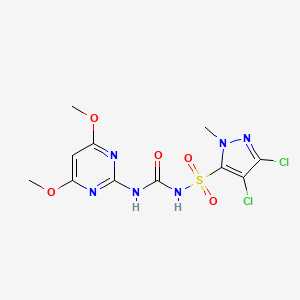
![copper;benzylsulfanyl-[(Z)-1-pyridin-2-ylethylidenehydrazinylidene]-sulfidoazanium;chloride](/img/structure/B13840354.png)
